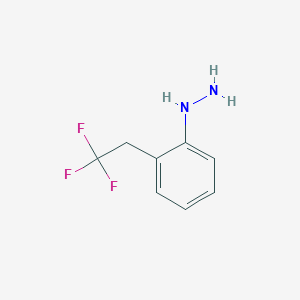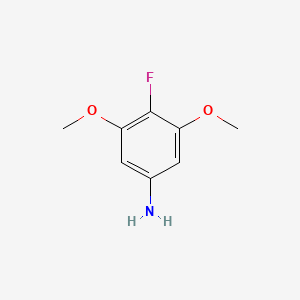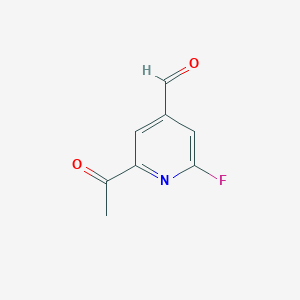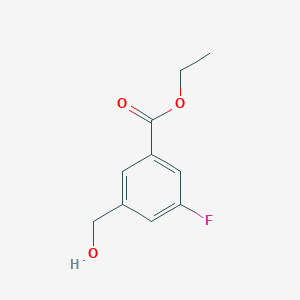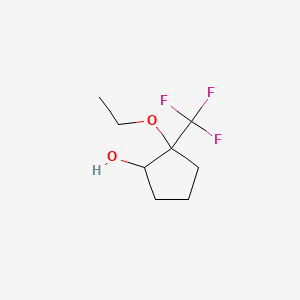
Cyclohexenylethynylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexenylethynylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a cyclohexenyl ring and an ethynyl group, stabilized by a pinacol ester moiety. It is widely used as a building block in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexenylethynylboronic acid pinacol ester typically involves the reaction of cyclohexenylboronic acid with ethynylboronic acid in the presence of a pinacol ester. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid groups. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), with catalysts such as palladium or copper to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexenylethynylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The boronic acid group can be substituted with other functional groups such as halides, amines, or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of palladium or copper catalysts, with solvents like THF or DCM.
Major Products Formed:
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexenylethynylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of cyclohexenylethynylboronic acid pinacol ester involves the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group reacts with a halide or pseudohalide in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product.
Vergleich Mit ähnlichen Verbindungen
- Cyclohexenylboronic acid pinacol ester
- Ethynylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Comparison: Cyclohexenylethynylboronic acid pinacol ester is unique due to the presence of both cyclohexenyl and ethynyl groups, which provide additional reactivity and versatility in chemical reactions. Compared to cyclohexenylboronic acid pinacol ester, it offers enhanced reactivity in coupling reactions due to the presence of the ethynyl group. Similarly, it provides more functionalization options compared to ethynylboronic acid pinacol ester, due to the cyclohexenyl ring.
Eigenschaften
Molekularformel |
C14H21BO2 |
|---|---|
Molekulargewicht |
232.13 g/mol |
IUPAC-Name |
2-[2-(cyclohexen-1-yl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h8H,5-7,9H2,1-4H3 |
InChI-Schlüssel |
OUXFQJIDZJKJKX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


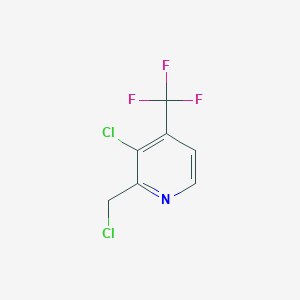
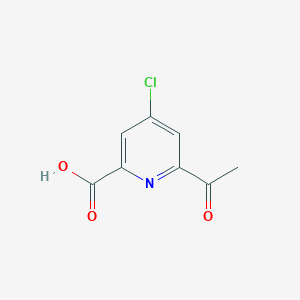
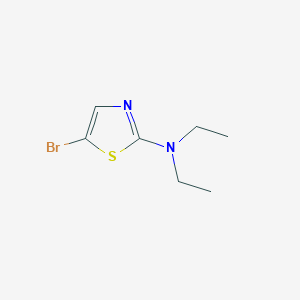

![3-(3,5-Dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14851342.png)



